- Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-ETetrahedron Letters, 2017, 58(5), 442-444,
Cas no 90-97-1 (4,4'-Dichlorobenzhydrol)
4,4'-Dichlorobenzhydrol structure
4,4'-Dichlorobenzhydrol Properties
Names and Identifiers
-
- DBH (Bis-(4-chlorophenyl)carbinol)
- Benzenemethanol, 4-chloro-alpha-(4-chlorophenyl)-
- Bis(4-chlorophenyl)methanol
- 4,4'-DICHLOROBENZHYDROL
- 4,4'-dichlorbenzhydrol
- 4,4'-dichlorodiphenylmethanol
- 4,4''-DICHLOROBENZHYDROL 98%
- 4,4''Dichlorobenzhyolrol
- Benzhydrol,4,4'-dichloro- (6CI,7CI,8CI)
- Benzenemethanol,4-chloro-a-(4-chlorophenyl)-
- 4,4'-Dichlorobenzhydrylalcohol
- 4,4'-Dichlorodiphenylcarbinol
- Bis(p-chlorophenyl)methanol
- DBH
- DBH (degradation product)
- NSC 121779
- NSC5250
- p,p'-Dichlorobenzhydrol
- 4-Chloro-a-(4-chlorophenyl)benzenemethanol
- p,p'-DCBH
- Z104477892
- W-100320
- 4,4/'-Dichlorobenzhydrol
- AMY8755
- 4-chloro-alpha-(4-chlorophenyl)benzenemethanol
- Methanol, bis-(p-chlorophenyl)-
- Bis(4-chlorophenyl--d4)Methyl Alcohol
- CR5KH591G4
- BS-42459
- D1915
- Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
- NSC-5250
- NSC121779
- D89943
- Bis(4-chlorophenyl) carbinol
- MFCD00000629
- EN300-20367
- AKOS009031548
- FT-0617036
- NSC-121779
- 4,4'-dichlorobenzhydryl alcohol
- 90-97-1
- bis(4-chlorophenyl)-methanol
- AI3-05090
- Bis(4-chlorophenyl)methanol #
- UNII-CR5KH591G4
- Q27894524
- C13H10Cl2O
- DTXSID5075367
- EINECS 202-029-6
- 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEMETHANOL
- Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-
- SCHEMBL1426754
- 4,4'-Dichloro-alpha-phenylbenzylic alcohol
- AC-10402
- CHEBI:190399
- 4,4'-dichlor-alpha-phenylbenzylalkohol
- BENZHYDROL, 4,4'-DICHLORO-
- DB-057233
- diphenylcarbinol, 4,4'-dichloro-
- 4,4 inverted exclamation marka-Dichlorobenzhydrol
- 4,4\\'-Dichlorobenzhydrol
- DTXCID9048699
- NS00039381
- 4,4-dichlorobenzhydrol
- +Expand
-
- MFCD00000629
- PHUYGURFBULKPA-UHFFFAOYSA-N
- 1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
- C(O)(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1
- 1878717
Computed Properties
- 252.011
- 1
- 1
- 2
- 252.011
- 16
- 184
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 20.2A^2
Experimental Properties
- 4.07510
- 20.23000
- 1.617
- Insoluble in water.
- 386.1 °C at 760 mmHg
- 92.0 to 95.0 deg-C
- 145.5 °C
- Chloroform (Slightly), Methanol (Slightly)
- Milky white to light brown powder
- Not determined
- 13.14±0.20(Predicted)
- 1.3250
4,4'-Dichlorobenzhydrol Security Information
- 3
- 37/39-26-36
- Xn Xi
- Sealed in dry,Room Temperature
- 36/37/38-22
4,4'-Dichlorobenzhydrol Customs Data
- 2906290090
4,4'-Dichlorobenzhydrol Price
4,4'-Dichlorobenzhydrol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) , Lithium aluminum hydride Solvents: Diethyl ether ; 12 min, rt
Reference
- LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxidesJournal of the Iranian Chemical Society, 2008, 5(4), 699-705,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Chloro[2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino-κN]methyl]phenolato-κO][(1,2,3,4,… ; 3 h, 85 °C
Reference
- Half-sandwich Ru(II) complexes containing (N, O) Schiff base ligands: Catalysts for base-free transfer hydrogenation of ketonesApplied Organometallic Chemistry, 2019, 33(10),,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus InfectionJournal of Medicinal Chemistry, 2016, 59(3), 841-853,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ; rt; 5 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Reference
- Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange ReactionChemistry - A European Journal, 2020, 26(62), 14130-14136,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Isopropanol (reaction product with iridium complex) , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Isopropanol (reaction product with iridium complex) ; rt → 82 °C; 30 min, 82 °C
Reference
- Exploring the reactivity of C(sp3)-cyclometalated IrIII compounds in hydrogen transfer reactionsChemistry - A European Journal, 2008, 14(33), 10364-10368,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 10 min, 0 °C; 2 h, rt
Reference
- Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligandsBioorganic & Medicinal Chemistry, 2008, 16(7), 4035-4051,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Magnesium , Iodine Solvents: Methanol ; 30 min, rt
1.2 Reagents: Acetic acid Solvents: Water ; rt
1.2 Reagents: Acetic acid Solvents: Water ; rt
Reference
- Pinacol Formation and Reduction of Aromatic Carbonyls with Magnesium-Methanol at Ambient TemperatureMonatshefte fuer Chemie, 2003, 134(10), 1365-1371,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Reference
- N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl HalidesOrganic Letters, 2011, 13(1), 98-101,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt
Reference
- New 4-[ω-(diarylmethylamino)alkyl]- and 4-[ω-(diarylmethoxy)alkyl]-1-arylpiperazines as selective 5-HT1A/5-HT2A receptor ligands with differentiated in vivo activityPolish Journal of Pharmacology, 2004, 56(6), 743-754,
4,4'-Dichlorobenzhydrol Raw materials
- 4-Chlorobenzaldehyde
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 4,4'-Dichlorobenzophenone
4,4'-Dichlorobenzhydrol Preparation Products
4,4'-Dichlorobenzhydrol Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:90-97-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:90-97-1)
A LA DING
anhua.mao@aladdin-e.com
4,4'-Dichlorobenzhydrol Related Literature
-
Chang Liao,Tao Li,Fengjiao Chen,Shaoying Yan,Liying Zhu,Hua Tang,Dan Wang RSC Adv., 2024,14, 2182-2191
-
Yanjie Su,Minmin Xie,Xiaonan Lu,Hao Wei,Huijuan Geng,Zhi Yang,Yafei Zhang RSC Adv., 2014,4, 4839-4842
-
Qian Zhang,Yonghe Tang,Sirui Song,Juanjuan Peng,Weiying Lin New J. Chem., 2022,46, 14333-14337
-
Yanhu Wei,Shuangbing Han,David A. Walker,Scott C. Warren,Bartosz A. Grzybowski Chem. Sci., 2012,3, 1090-1094
-
7. Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†K. Cory MacLeod,Sean F. McWilliams,Brandon Q. Mercado,Patrick L. Holland Chem. Sci., 2016,7, 5736-5746
-
Giuseppe Graziano Phys. Chem. Chem. Phys., 2013,15, 7389-7395
-
Pramodkumar D. Jadhav RSC Adv., 2020,10, 14803-14803
90-97-1 (4,4'-Dichlorobenzhydrol) Related Products
- 134030-70-9(Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kN1]-, potassium, (T-4)- (9CI))
- 153233-81-9(Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-)
- 12134-29-1(TRICESIUM NITRIDE)
- 122744-78-9(2-tert-Butoxycarbonylamino-4,5-dimethoxy-benzoic Acid)
- 121269-46-3(4-Morpholinecarboxylicacid, 2-oxo-5-phenyl-, phenylmethyl ester, (5R)-)
- 131825-41-7(3,5-Dimethylisoxazol-4-yl Isocyanate)
- 112883-29-1((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine)
- 103646-25-9(Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate)
- 108900-05-6(Acetic acid,2,2'-[(1,4-dioxo-2,3-naphthalenediyl)bis(thio)]bis-)
- 16742-48-6(2-Hydroxyicosanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
99%
100g
153.0